Regioisomeric Differentiation: 3-Bromophenyl vs. 4-Bromophenyl Substitution Pattern
The target compound bears a 3-bromophenyl group on the amide nitrogen, distinguishing it from the closest commercially available analog, 5-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)furan-2-carboxamide (CAS 6023-32-1), which places bromine at the 4-position of the phenyl ring attached to the furan core rather than on the amide-side phenyl ring . Although no direct head-to-head bioactivity data are available, patent literature on furan-based bromodomain inhibitors indicates that the regiochemistry of halogen substitution on aryl rings modulates bromodomain binding affinity and selectivity profiles [1]. The 3-bromophenyl amide configuration in the target compound presents a distinct hydrogen-bonding and steric environment compared to the 4-bromo isomer, with different calculated LogP and polar surface area values .
| Evidence Dimension | Halogen substitution regiochemistry and position on scaffold |
|---|---|
| Target Compound Data | 3-Br on N-phenyl ring; 3-Cl-4-OCH3 on furan C5-phenyl ring |
| Comparator Or Baseline | CAS 6023-32-1: 4-Br on furan C5-phenyl ring; 3-Cl-4-OCH3 on N-phenyl ring |
| Quantified Difference | Complete positional swap of bromine and the chloro-methoxyphenyl moiety between N-phenyl and C5-phenyl rings; distinct InChI Keys |
| Conditions | Structural comparison based on SMILES and InChI from vendor databases |
Why This Matters
For SAR-driven projects, regioisomeric identity directly determines target engagement and off-target profiles; procurement of the wrong regioisomer invalidates SAR hypotheses.
- [1] Justia Patents. Furan Derivatives as Bromodomain Inhibitors. US Patent 20210346336. Paragraphs [0065]-[0090] discussing substituent effects. View Source
